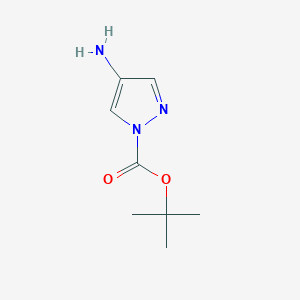

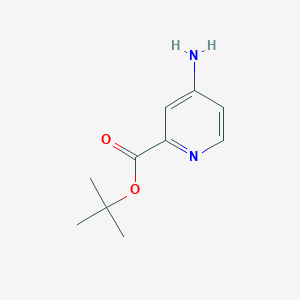

Tert-butyl 4-aminopyridine-2-carboxylate

Descripción general

Descripción

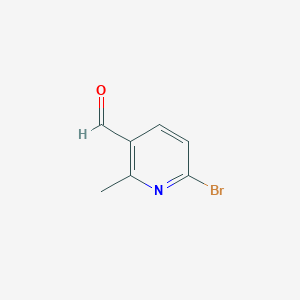

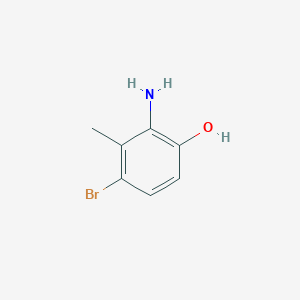

Tert-butyl 4-aminopyridine-2-carboxylate is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene and pyrrole, but it has one CH group replaced by a nitrogen atom .

Physical And Chemical Properties Analysis

This compound is a solid substance. A similar compound, tert-butyl 2-aminopyridine-3-carboxylate, has a melting point of 117-119°C . The physical and chemical properties of this compound may vary depending on its purity and storage conditions.Aplicaciones Científicas De Investigación

Solar Cell Enhancement

Tert-butylpyridine derivatives like 4-tert-butylpyridine (4TBP) have been found to significantly enhance the performance of dye-sensitized TiO2 solar cells. Addition of 4TBP to redox electrolytes in these cells increases the open-circuit potential, attributed to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime. This indicates its potential as an effective additive in solar cell technology (Boschloo, Häggman & Hagfeldt, 2006).

Catalysis and Synthesis Improvement

In the field of chemical synthesis, 4-tert-butylpyridine has shown beneficial effects as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It enhances homogeneity, reproducibility, and inhibits homo-coupling, making it a valuable component in catalysis and synthetic processes (Stamos, Sheng, Chen & Kishi, 1997).

Asymmetric Synthesis of Amines

N-tert-butanesulfinyl imines, which share structural similarity with tert-butylpyridine derivatives, are used in the asymmetric synthesis of amines. They serve as intermediates, providing a method to synthesize a wide range of enantioenriched amines efficiently (Ellman, Owens & Tang, 2002).

Multicomponent Reactions

Tert-butylamine, a related compound, plays a key role in palladium-catalyzed multicomponent reactions involving propargyl carbonates, isocyanides, and alcohols. This results in the formation of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, demonstrating its utility in complex chemical syntheses (Qiu, Wang & Zhu, 2017).

Enhancement in Dye-Sensitized Solar Cells

Further studies on dye-sensitized solar cells (DSCs) indicate that 4-tert-butylpyridine (4-TBP) improves the fill factor and open circuit voltage. The adsorption of 4-TBP on TiO2 surfaces in DSCs contributes to this enhancement, showcasing its importance in renewable energy applications (Xiong, Zhou, Zhiyan, Gao, Li, Cai & Cai, 2008).

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Propiedades

IUPAC Name |

tert-butyl 4-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKYHZODAGUQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

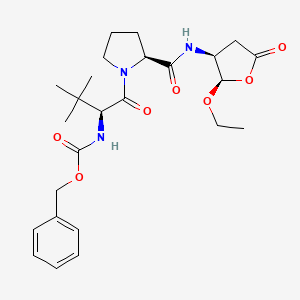

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)